6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
6-(Cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a methyl group at position 3 and a cyclohexyl(methyl)amino substituent at position 6. The pyrimidine-2,4-dione core is a well-studied scaffold in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition (e.g., PDI, HIV reverse transcriptase) and antimicrobial properties .
Properties
IUPAC Name |
6-[cyclohexyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h8-9H,3-7H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXRTYNATOIPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Types:
- Condensation of urea with malonic acid derivatives or β-ketoesters to form the pyrimidine ring.
- Amination at the 6-position by reaction with appropriate amines (primary or secondary).
- Functional group modifications such as methylation at the 3-position.
Specific Preparation Routes for 6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Condensation and Cyclization Approach
A patented industrial process for pyrimidine-dione compounds (e.g., alogliptin derivatives) provides a general route applicable to 6-substituted pyrimidine-2,4-diones. This involves:
- Reacting urea with a malonic acid ester or a cyano-substituted malonic ester derivative to generate an intermediate pyrimidine ring structure.
- Subsequent amination at the 6-position with a cyclohexyl(methyl)amine derivative.
- The process can be conducted in one pot without isolating intermediates, enhancing safety and cost-effectiveness for scale-up production.
Use of 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a Scaffold
Research on related pyrimidine and pyridinone derivatives shows that:
- Starting from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one , a key intermediate can be prepared.
- This intermediate undergoes condensation with secondary amines such as cyclohexyl(methyl)amine to yield this compound derivatives.
- The reaction typically proceeds under reflux in ethanol with a base catalyst like piperidine to facilitate Knoevenagel condensation followed by intramolecular cyclization and lactonization steps.
Pd-Catalyzed Carbonylation and Multi-Component Reactions
A novel synthetic route for related pyrimidine-2,4-dione derivatives involves:
- A four-component reaction including α-chloroketones, aliphatic isocyanates, primary amines, and carbon monoxide.
- This Pd-catalyzed carbonylation process forms β-ketoacylpalladium intermediates, which react with in situ formed urea derivatives.
- Subsequent chemo-selective acylation and cyclization afford the pyrimidine-2,4-dione core with specific substitutions.
- This method provides good yields (e.g., 73%) and allows for structural diversity by varying amines and isocyanates.
Comparative Data Table of Preparation Methods
Detailed Reaction Mechanism Insights
- Knoevenagel Condensation : Aldehyde group at C3 of the pyrimidine precursor condenses with active methylene groups of β-ketoesters or malonic derivatives, forming an enamine intermediate.
- Intramolecular Lactonization : The spatial arrangement allows cyclization to form the pyrimidine-2,4-dione ring system.
- Amination Step : Secondary amines such as cyclohexyl(methyl)amine attack the electrophilic site at C6, replacing hydroxyl or other leaving groups to form the 6-substituted amino derivative.
- Pd-Catalyzed Carbonylation : Pd(0) species catalyze insertion of CO into α-chloroketone to form acylpalladium intermediates, which react with urea derivatives to build the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with varied properties.
Biology
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets suggests potential applications in studying biochemical pathways related to various diseases.
Medicine
The compound has been explored for its potential therapeutic effects, including:
- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes.
- Anticancer Properties: Investigations into its mechanism of action indicate that it may modulate pathways associated with cancer progression.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties. This includes applications in polymer chemistry and coatings where tailored characteristics are required.
Similar Compounds
| Compound Name | Known Activity |
|---|---|
| 2-amino-4,6-dihydroxypyrimidine | Anti-inflammatory properties |
| 5-substituted pyrimidine derivatives | Antibacterial and antiviral activities |
Uniqueness:
The specific structural features of this compound distinguish it from other pyrimidine derivatives. The cyclohexylmethylamino group may confer unique biological activities and chemical reactivity.
Mechanism of Action
The mechanism of action of 6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of 6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione, emphasizing structural variations, synthetic routes, and biological activities:
Key Comparative Insights :
Structural Diversity: The target compound’s cyclohexyl(methyl)amino group distinguishes it from analogs with aromatic (e.g., 3d, 10u) or simpler aliphatic (e.g., 6-amino derivatives) substituents. This group likely enhances hydrophobic interactions in target binding but may reduce solubility . Fused-ring derivatives (e.g., 4a) exhibit planar structures conducive to intercalation or enzyme active-site binding, whereas the target’s flexible cyclohexyl group may favor allosteric modulation .
Synthetic Accessibility :
- Analogs with aromatic hydrazines (e.g., 3d) or biphenyl-oxy groups (e.g., 10u) are synthesized in moderate yields (27–47%), while fused systems (e.g., 4a) require multistep reactions with lower yields (31–36%) .
- The target compound’s synthesis would likely involve alkylation or condensation of 6-chloro-3-methylpyrimidine-2,4-dione with cyclohexyl(methyl)amine, analogous to methods in patents .
Biological Activity Trends :
- Substituted hydrazines (e.g., 3d, 3e) show potent PDI inhibition, while biphenyl-oxy derivatives (e.g., 10u) target HIV RT .
- Antimicrobial activity in thiazole-containing analogs (e.g., 6-(2-methylthiazol-4-yl) derivatives) suggests that electron-withdrawing groups enhance efficacy against pathogens like S. aureus .
Biological Activity
Overview
6-(Cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. It features a unique cyclohexylmethylamino group, which may contribute to its distinct biological activities compared to other pyrimidine derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 6-(cyclohexyl(methyl)amino)-3-methyl-1H-pyrimidine-2,4-dione
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.3 g/mol
- CAS Number : 2098004-58-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the cyclohexylmethylamino group enhances binding affinity and selectivity towards molecular targets involved in various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways that regulate cellular functions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, this compound has been explored for its potential to inhibit tumor cell proliferation through:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting pathways associated with chronic inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-amino-4,6-dihydroxypyrimidine | Structure | Anti-inflammatory | Hydroxyl groups enhance solubility |
| 5-substituted pyrimidine derivatives | Structure | Antibacterial, Antiviral | Varied substituents provide diverse activity |
This compound is distinct due to its cyclohexylmethylamino group, which may confer unique biological activities compared to the compounds listed above.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
- In Vivo Models : Animal studies reported that administration of the compound resulted in a marked reduction in tumor size in xenograft models. The observed effects correlated with downregulation of specific oncogenes .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
